molecular formula C16H14ClN5OS B11195694 2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11195694
M. Wt: 359.8 g/mol
InChI Key: FZZVMRDBEWLHOG-UHFFFAOYSA-N
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Description

2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with an amine group.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid
  • 5-Chloro-2-pyridinamine
  • 2-Amino-5-chloropyridine

Uniqueness

2-[(5-Chloropyridin-2-yl)amino]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and a carboxamide group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14ClN5OS/c1-10-14(15(23)20-9-12-4-2-3-7-18-12)24-16(21-10)22-13-6-5-11(17)8-19-13/h2-8H,9H2,1H3,(H,20,23)(H,19,21,22)

InChI Key

FZZVMRDBEWLHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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